molecular formula C10H13FN2O2 B070831 Tert-butyl (6-fluoropyridin-3-yl)carbamate CAS No. 171178-41-9

Tert-butyl (6-fluoropyridin-3-yl)carbamate

Cat. No.: B070831
CAS No.: 171178-41-9
M. Wt: 212.22 g/mol
InChI Key: FXGNEIOGSGKPFL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (6-fluoropyridin-3-yl)carbamate typically involves the reaction of 6-fluoropyridin-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, at room temperature.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The reaction conditions remain similar, with careful control of temperature and atmosphere to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Tert-butyl (6-fluoropyridin-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a protecting group for amines in organic synthesis.

Biology and Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being studied for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (6-fluoropyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Uniqueness: Tert-butyl (6-fluoropyridin-3-yl)carbamate is unique due to the position of the fluorine atom on the pyridine ring, which influences its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

tert-butyl N-(6-fluoropyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)13-7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGNEIOGSGKPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452602
Record name tert-Butyl (6-fluoropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171178-41-9
Record name tert-Butyl (6-fluoropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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